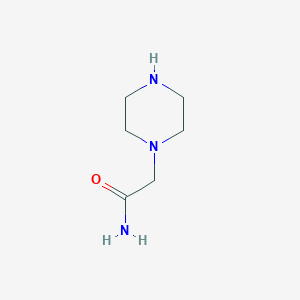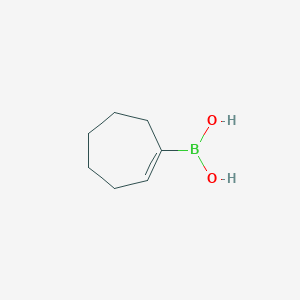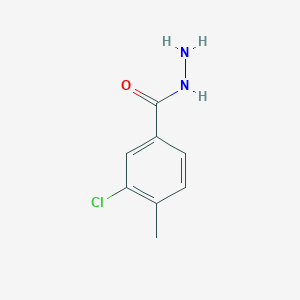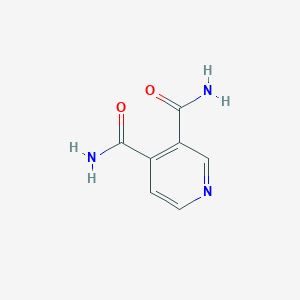
3,4-Pyridinedicarboxamide
Overview
Description
3,4-Pyridinedicarboxamide: is an organic compound with the molecular formula C7H7N3O2. It is also known by its synonym, cinchomeronamide . This compound is characterized by the presence of two carboxamide groups attached to a pyridine ring at the 3 and 4 positions. It is a white to off-white crystalline powder with a melting point of approximately 180°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Pyridinedicarboxamide can be synthesized through various methods. One common approach involves the reaction of 3,4-pyridinedicarboxylic acid with ammonia or an amine under suitable conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Pyridinedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: 3,4-Pyridinedicarboxylic acid.
Reduction: 3,4-Pyridinediamine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
3,4-Pyridinedicarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-pyridinedicarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its ability to chelate metal ions makes it useful in catalysis and as a ligand in coordination chemistry .
Comparison with Similar Compounds
- 2,6-Pyridinedicarboxamide
- 2,5-Thiophenedicarboxamide
- 2,5-Furandicarboxamide
Comparison: 3,4-Pyridinedicarboxamide is unique due to the position of its carboxamide groups on the pyridine ring, which affects its chemical reactivity and coordination properties. Compared to 2,6-pyridinedicarboxamide, it has different steric and electronic characteristics, leading to distinct coordination modes and applications .
Properties
IUPAC Name |
pyridine-3,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(11)4-1-2-10-3-5(4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUVRSQEAUFLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393195 | |
| Record name | 3,4-Pyridinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4663-98-3 | |
| Record name | 3,4-Pyridinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Pyridinedicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4-Pyridinedicarboxamide a suitable ligand for forming coordination polymers?
A1: this compound possesses several structural features that make it an attractive ligand for constructing coordination polymers. The molecule contains multiple nitrogen and oxygen atoms capable of coordinating with metal ions. Research has shown that by reacting this compound with mercury(II) halides, two-dimensional coordination polymers can be formed []. The nature of the resulting coordination polymer (its topology and dimensionality) can be influenced by factors like the halide used and the steric bulk of substituents on the amide nitrogen atoms [].
Q2: How does the structure of this compound derivatives influence their coordination behavior?
A2: The coordination behavior of this compound can be fine-tuned by modifying its structure. For instance, introducing bulky substituents, like isopropyl or isobutyl groups, on the amide nitrogen atoms can influence the coordination geometry around the metal center and the overall topology of the resulting framework []. This structural tunability offers possibilities for designing coordination polymers with tailored properties for specific applications.
Q3: Beyond coordination polymers, what other applications have been explored for this compound derivatives?
A3: Researchers have investigated the pharmacological properties of N-aminoalkyl derivatives of this compound []. These derivatives showed promising results in terms of their pharmacological activity and toxicity profiles. This research highlights the potential of exploring this compound as a scaffold for developing new pharmaceutical compounds.
Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A4: Various analytical techniques are used to characterize this compound and its derivatives. Single-crystal X-ray diffraction is crucial for determining the solid-state structures of coordination polymers formed with this ligand []. Additionally, spectroscopic techniques such as NMR and IR spectroscopy are essential for confirming the identity and purity of synthesized compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diallylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364350.png)
![methyl 1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1364355.png)


![2-[[2-[(2-Carboxycyclohexanecarbonyl)amino]cyclohexyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364370.png)
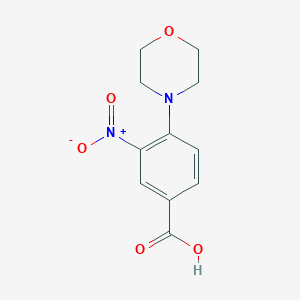
![Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B1364374.png)
